N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9673273
InChI: InChI=1S/C25H27FN4O3/c1-33-23-15-19(26)7-8-21(23)22-9-10-25(32)30(28-22)17-24(31)27-20-11-13-29(14-12-20)16-18-5-3-2-4-6-18/h2-10,15,20H,11-14,16-17H2,1H3,(H,27,31)
SMILES: COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4
Molecular Formula: C25H27FN4O3
Molecular Weight: 450.5 g/mol

N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC9673273

Molecular Formula: C25H27FN4O3

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C25H27FN4O3
Molecular Weight 450.5 g/mol
IUPAC Name N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C25H27FN4O3/c1-33-23-15-19(26)7-8-21(23)22-9-10-25(32)30(28-22)17-24(31)27-20-11-13-29(14-12-20)16-18-5-3-2-4-6-18/h2-10,15,20H,11-14,16-17H2,1H3,(H,27,31)
Standard InChI Key UTANCKVOACTUJJ-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4
Canonical SMILES COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4

Introduction

Chemical Structure and Synthesis

Molecular Composition

The compound’s molecular formula is C₂₅H₂₆FN₃O₃, with a molecular weight of 435.49 g/mol. Its structure integrates three key pharmacophores:

  • 1-Benzylpiperidin-4-yl group: A lipophilic aromatic-piperidine hybrid known for enhancing blood-brain barrier permeability and interacting with cholinesterases .

  • Pyridazinone core: A six-membered di-aza ring system that confers rigidity and hydrogen-bonding capacity, often linked to enzyme inhibition .

  • 4-Fluoro-2-methoxyphenyl substituent: Electron-withdrawing (fluoro) and electron-donating (methoxy) groups that modulate electronic properties and target affinity .

The acetamide linker (-NH-C(O)-CH₂-) bridges the benzylpiperidine and pyridazinone moieties, potentially optimizing spatial orientation for target engagement .

Biological Activities

Cholinesterase Inhibition

Structural analogs, such as 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, exhibit potent AChE inhibition (IC₅₀ = 10–21 nM) . The benzylpiperidine moiety binds to the peripheral anionic site of AChE, while the pyridazinone core interacts with the catalytic triad . For the target compound:

  • The 4-fluoro-2-methoxyphenyl group may enhance AChE selectivity over butyrylcholinesterase (BuChE) by occupying a hydrophobic subpocket .

  • The acetamide linker could optimize the distance between the benzylpiperidine and pyridazinone, improving binding kinetics .

Hypothetical Activity Profile:

TargetPredicted IC₅₀Selectivity (AChE/BuChE)
Human AChE15–30 nM50–100
Human BuChE1.5–3 µM

Sigma Receptor Affinity

Compounds with benzylpiperidine and aryl-pyridazine motifs show high affinity for σ₁ receptors (Kᵢ < 5 nM), which regulate calcium signaling and neuroprotection . The target compound’s fluoromethoxyphenyl group may mimic tyrosine residues in σ₁R’s ligand-binding domain, while the benzylpiperidine aligns with hydrophobic regions .

Structure-Activity Relationships (SAR)

Benzylpiperidine Modifications

  • Removal of Benzyl Group: Reduces AChE inhibition by >90%, underscoring its role in π-π stacking with Trp286 in AChE .

  • Piperidine Substitution: N-methylation decreases activity, while 4-position alkyl chains (e.g., ethyl) improve potency .

Pyridazinone Substitutions

  • C-3 Aryl Groups: Bulky substituents (e.g., 4-fluoro-2-methoxyphenyl) enhance lipophilicity and AChE selectivity .

  • C-6 Oxo Group: Critical for hydrogen bonding with Ser203 in AChE; reduction to thione decreases activity 10-fold .

Acetamide Linker Optimization

  • Chain Length: A two-carbon spacer (as in the target compound) balances flexibility and rigidity, maximizing σ₁R affinity .

  • Methylation: N-methylation of the acetamide nitrogen reduces metabolic degradation without affecting potency .

Comparative Analysis with Analogous Compounds

CompoundStructure FeaturesAChE IC₅₀ (nM)σ₁R Kᵢ (nM)Key Applications
Target CompoundBenzylpiperidine, fluoromethoxyphenyl15–30 (pred.)1–5 (pred.)Neurodegeneration
Derivative 1 Benzylpiperidine, phenylpyridazine10Alzheimer’s
Derivative 5 Pyridine, propargylamine131.45Dual ChE/σ₁R modulation

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